molecular formula C12H15Cl2N3O2 B2425434 2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide CAS No. 1259100-09-8

2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide

Cat. No.: B2425434
CAS No.: 1259100-09-8
M. Wt: 304.17
InChI Key: OVCMPLLPGVZIHG-UHFFFAOYSA-N
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Description

2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine atoms and an amide group

Preparation Methods

The synthesis of 2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide typically involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with diethylamine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide include:

    2-[(5,6-dichloropyridin-3-yl)formamido]acetic acid: This compound has a similar pyridine ring structure but with different substituents.

    2,6-Dichloro-3-pyridylamine: Another related compound with a pyridine ring substituted with chlorine atoms.

    2-[(3,6-dichloropyridin-2-yl)formamido]-N-ethylacetamide: A structurally similar compound with slight variations in the amide group.

These compounds share structural similarities but may have different chemical and biological properties, highlighting the uniqueness of this compound in terms of its specific applications and reactivity.

Properties

IUPAC Name

3,6-dichloro-N-[2-(diethylamino)-2-oxoethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O2/c1-3-17(4-2)10(18)7-15-12(19)11-8(13)5-6-9(14)16-11/h5-6H,3-4,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCMPLLPGVZIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CNC(=O)C1=C(C=CC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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